molecular formula C8H6FNO3 B6153479 4-fluoro-3-methyl-5-nitrobenzaldehyde CAS No. 1806313-05-2

4-fluoro-3-methyl-5-nitrobenzaldehyde

Cat. No.: B6153479
CAS No.: 1806313-05-2
M. Wt: 183.1
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Description

4-Fluoro-3-methyl-5-nitrobenzaldehyde is a substituted benzaldehyde derivative with the molecular formula C₈H₆FNO₃ (molar mass: 199.14 g/mol). Its structure features a benzaldehyde core (aldehyde at position 1) with substituents at positions 3 (methyl, -CH₃), 4 (fluoro, -F), and 5 (nitro, -NO₂).

Properties

CAS No.

1806313-05-2

Molecular Formula

C8H6FNO3

Molecular Weight

183.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-5-nitrobenzaldehyde typically involves the nitration of 4-fluoro-3-methylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-5-nitrobenzaldehyde can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Reduction: 4-fluoro-3-methyl-5-aminobenzaldehyde.

    Oxidation: 4-fluoro-3-methyl-5-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-methyl-5-nitrobenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential drug candidates due to its unique structural features.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or other macromolecules.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 4-fluoro-3-methyl-5-nitrobenzaldehyde with two closely related benzaldehyde derivatives:

Compound Name Substituent Positions Molecular Formula Molar Mass (g/mol) Key Substituent Effects
This compound 1-CHO, 3-CH₃, 4-F, 5-NO₂ C₈H₆FNO₃ 199.14 Methyl (electron-donating), fluoro (electron-withdrawing), nitro (electron-withdrawing)
3-Fluoro-2-hydroxy-5-nitrobenzaldehyde 1-CHO, 2-OH, 3-F, 5-NO₂ C₇H₄FNO₄ 185.11 Hydroxyl (polar, H-bonding), fluoro, nitro (both electron-withdrawing)
4′-Fluoro-4-dimethylaminoazobenzene Azo dye with 4′-F substitution C₁₄H₁₃FN₄ 272.28 Fluoro enhances carcinogenicity in azo dyes

Key Observations :

  • Substituent Positions : The position of fluorine (4 vs. 3) and the presence of methyl vs. hydroxyl groups significantly alter electronic and steric properties.
  • Electronic Effects: In this compound, the methyl group donates electrons via inductive effects, while fluorine and nitro groups withdraw electrons. In 3-fluoro-2-hydroxy-5-nitrobenzaldehyde, the hydroxyl group introduces strong polarity and hydrogen-bonding capacity, which may reduce solubility in nonpolar solvents compared to the methyl-substituted analog .

Physicochemical Properties

Property This compound (Inferred) 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde
Solubility Lower polarity due to methyl; soluble in organic solvents (e.g., DCM, acetone) Higher polarity due to -OH; soluble in polar aprotic solvents (e.g., DMSO)
Reactivity Aldehyde group less electrophilic due to electron-withdrawing substituents Aldehyde more reactive if intramolecular H-bonding with -OH is disrupted
Thermal Stability Likely stable due to electron-withdrawing groups stabilizing the aromatic ring Potential decomposition at lower temperatures due to -OH acidity

Comparative Reactivity in Substitution Reactions

  • Electrophilic Aromatic Substitution: Nitro (-NO₂): Strongly meta-directing. Fluoro (-F): Ortho/para-directing but deactivating. Methyl (-CH₃): Ortho/para-directing and activating. In this compound, the combined effects likely direct electrophiles to position 2 (ortho to methyl, para to fluoro) or position 6 (para to nitro).

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